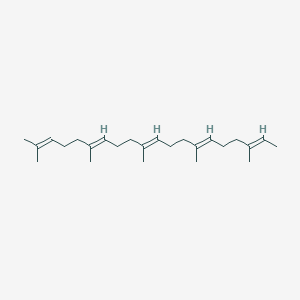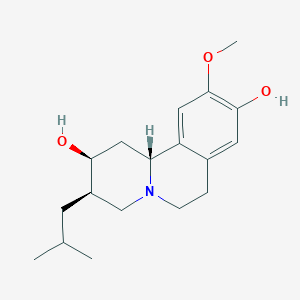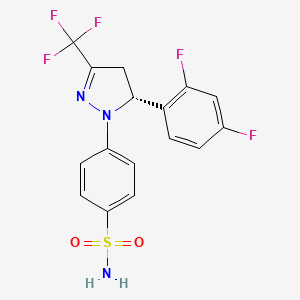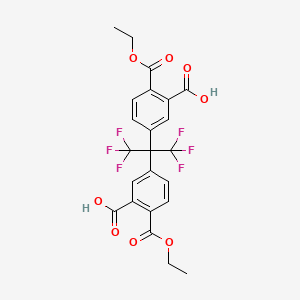
TK9Msv53AD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TK9Msv53AD, also known as ASP-9831, is a chemical compound with the molecular formula C20H23N3O3 and a molecular weight of 353.4149 g/mol . It is a phosphodiesterase-4 inhibitor that was developed to treat nonalcoholic steatohepatitis (NASH). Despite showing potent anti-inflammatory and antifibrotic effects in preclinical studies, it did not significantly alter the biochemical markers of NASH in clinical trials .
Preparation Methods
The synthetic route for TK9Msv53AD involves several steps, starting with the formation of the pyrrolo[1,2-b]pyridazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
TK9Msv53AD undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of phosphodiesterase-4 inhibition.
Biology: It has been studied for its anti-inflammatory and antifibrotic effects in preclinical models.
Medicine: It was developed as a potential treatment for nonalcoholic steatohepatitis (NASH), although it did not show significant efficacy in clinical trials.
Comparison with Similar Compounds
TK9Msv53AD is similar to other phosphodiesterase-4 inhibitors, such as roflumilast and apremilast. it is unique in its specific chemical structure and its development for the treatment of nonalcoholic steatohepatitis. Other similar compounds include:
Roflumilast: Used to treat chronic obstructive pulmonary disease (COPD).
Apremilast: Used to treat psoriatic arthritis and plaque psoriasis.
Properties
| 728013-50-1 | |
Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[7-ethyl-2-(methoxymethyl)-4-(5-methylpyridin-3-yl)pyrrolo[1,2-b]pyridazin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H23N3O3/c1-4-15-5-7-18-20(14-9-13(2)10-21-11-14)16(6-8-19(24)25)17(12-26-3)22-23(15)18/h5,7,9-11H,4,6,8,12H2,1-3H3,(H,24,25) |
InChI Key |
UECHVFIKTBUKTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C2N1N=C(C(=C2C3=CN=CC(=C3)C)CCC(=O)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)


![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)





